molecular formula C10H10O B3077864 2-Ethynyl-1-methoxy-4-methylbenzene CAS No. 104971-07-5

2-Ethynyl-1-methoxy-4-methylbenzene

Cat. No.: B3077864
CAS No.: 104971-07-5
M. Wt: 146.19 g/mol
InChI Key: HFFKWHJVUBJWRM-UHFFFAOYSA-N
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Description

Significance of Ethynyl (B1212043) Moieties in Organic Synthesis

The ethynyl group, a functional group with the formula -C≡CH, is a versatile building block in organic synthesis. wikipedia.org Its high reactivity, stemming from the carbon-carbon triple bond, allows for a wide array of chemical transformations. ontosight.ai Ethynyl radicals are crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials. ontosight.ai The linear geometry of the acetylene (B1199291) unit and its ability to participate in reactions such as cycloadditions, cross-coupling reactions, and polymerizations make it an invaluable tool for constructing intricate molecular architectures. ontosight.ai

Overview of Substituted Aromatic Acetylenes in Modern Chemical Research

Substituted aromatic acetylenes are of significant interest in contemporary chemical research due to their utility in creating novel materials and biologically active compounds. The electronic nature of the substituents on the aromatic ring profoundly impacts the reactivity of the acetylene unit. Electron-donating groups, like methoxy (B1213986) and methyl, can increase the electron density of the triple bond, influencing its participation in electrophilic addition and cycloaddition reactions. libretexts.org Conversely, electron-withdrawing groups can alter the acidity of the terminal acetylenic proton and facilitate nucleophilic additions. This tunable reactivity makes substituted aromatic acetylenes valuable precursors in the synthesis of polymers, molecular electronics, and complex drug-like molecules. acs.orgnih.gov

Research Context and Scope of 2-Ethynyl-1-methoxy-4-methylbenzene and Related Isomers

This compound, along with its isomers, represents a specific class of substituted aromatic acetylenes where the interplay of the activating methoxy group and the weakly activating methyl group directs the regioselectivity of various reactions. masterorganicchemistry.com The substitution pattern on the benzene (B151609) ring is critical in determining the outcome of synthetic transformations. For instance, the positions of the ethynyl, methoxy, and methyl groups influence the steric accessibility and electronic properties of the reaction centers. Research on these specific isomers often focuses on their application as building blocks in the synthesis of more complex molecules, such as polycyclic aromatic hydrocarbons and heterocyclic compounds, which are relevant in materials science and medicinal chemistry.

The following table provides a summary of the isomers of ethynyl-methoxy-methylbenzene:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot availableC₁₀H₁₀O146.19
1-Ethynyl-4-methoxy-2-methylbenzene74331-69-4C₁₀H₁₀O146.19 nih.gov
4-Ethynyl-1-methoxy-2-methylbenzene448179-32-2C₁₀H₁₀O146.19
2-Ethynyl-4-methoxy-1-methylbenzene130496372C₁₀H₁₀O146.19
1-Ethynyl-2-methoxy-4-methylbenzeneNot availableC₁₀H₁₀O146.19

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-7-8(2)5-6-10(9)11-3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFKWHJVUBJWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis of 2 Ethynyl 1 Methoxy 4 Methylbenzene

Precursor Design and Retrosynthetic Analysis for Substituted Ethynylbenzenes

Retrosynthetic analysis is a powerful technique for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. youtube.comairitilibrary.comyoutube.comdeanfrancispress.com For 2-ethynyl-1-methoxy-4-methylbenzene, the primary disconnection is the carbon-carbon bond between the aromatic ring and the ethynyl (B1212043) group. This leads to two key synthons: a 2-halo-1-methoxy-4-methylbenzene derivative and an acetylene (B1199291) equivalent.

The choice of the halogen on the aromatic precursor is critical. While aryl iodides are the most reactive, followed by bromides and then chlorides, cost and availability often favor the use of aryl chlorides. acs.org The acetylene synthon can be acetylene gas itself, though its gaseous nature and potential for side reactions, like dimerization (Glaser coupling), often make protected or in-situ generated acetylene sources more practical. wikipedia.org A common strategy involves using a protected alkyne, such as trimethylsilylacetylene (B32187) or 2-methyl-3-butyn-2-ol, which can be deprotected under basic conditions. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Acetylenes

The formation of the C(sp)-C(sp²) bond in aryl acetylenes is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is the preeminent method for this transformation. wikipedia.orglibretexts.org

Sonogashira Coupling Protocols for Ethynylarene Formation, including Deacetonative Approaches

The Sonogashira reaction traditionally involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of functional groups. wikipedia.org

A significant advancement in Sonogashira coupling is the development of deacetonative coupling . This approach utilizes aryl propargyl alcohols, such as 2-methyl-3-butyn-2-ol, as the alkyne source. acs.orgorganic-chemistry.orgnih.gov The reaction proceeds via a tandem retro-Favorskii fragmentation and cross-coupling, eliminating acetone (B3395972) as a byproduct. nih.gov This method is particularly advantageous as it avoids the use of gaseous and often problematic terminal alkynes. acs.org Studies have shown that a palladacycle/XPhos catalyst system is highly efficient for the deacetonative Sonogashira coupling of aryl chlorides, even those that are electron-rich and sterically hindered. organic-chemistry.orgnih.gov Competitive reaction experiments have demonstrated that deacetonative coupling can be more effective than traditional Sonogashira coupling, especially for electron-poor alkynes. acs.org

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Palladacycle/XPhosK₂CO₃CH₃CN11096 organic-chemistry.org
PdCl₂(PCy₃)₂ acs.org

Investigation of Ligand Systems and Catalyst Performance in Aryl Alkynylation

The choice of ligand is crucial for the success of palladium-catalyzed aryl alkynylation, influencing catalyst stability, activity, and selectivity. libretexts.orgacs.org

Phosphine (B1218219) Ligands: Triphenylphosphine (B44618) (PPh₃) is a common ligand, often used in catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org However, more electron-rich and bulky phosphines, such as tricyclohexylphosphine (B42057) (PCy₃) and Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), often provide superior results, especially with less reactive aryl chlorides. acs.orgbeilstein-journals.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as effective alternatives to phosphine ligands, exhibiting strong σ-donor properties. libretexts.org They can be used in both copper-co-catalyzed and copper-free Sonogashira reactions. libretexts.org

Nitrogen-Based Ligands: Palladium complexes with nitrogen-containing ligands, such as those derived from pyridines and pyrimidines, have also been successfully employed in Sonogashira couplings. wikipedia.orglibretexts.org

The performance of the catalyst is also dependent on the reaction environment, including the solvent, base, and the presence or absence of a copper co-catalyst. acs.org While copper(I) salts like CuI enhance the reaction rate, they can also promote the undesirable homocoupling of alkynes (Glaser coupling). wikipedia.org This has led to the development of numerous copper-free Sonogashira protocols. wikipedia.org

Related Cross-Coupling Variants in Analogous Systems (e.g., Suzuki-Miyaura)

While the Sonogashira coupling is the most direct method for synthesizing aryl acetylenes, other cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to create precursors for the target molecule. youtube.com The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. youtube.com For instance, an arylboronic acid could be coupled with a vinyl halide, followed by further transformations to install the ethynyl group. Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed for reactions involving aryl carbamates and boroxines. nih.gov

Alternative Synthetic Routes to Aryl Acetylenes with Methoxy (B1213986) and Methyl Substitution

Besides cross-coupling reactions, other synthetic strategies can be employed to generate the aryl acetylene moiety.

Elimination Reactions from Vinyl Ethers and Dihalides

Alkynes can be prepared through double elimination reactions from vicinal or geminal dihalides. openstax.orglibretexts.orglibretexts.org This process typically involves treating the dihalide with a strong base, such as sodium amide (NaNH₂) in ammonia, to effect two successive E2 eliminations. libretexts.org The required dihalide can be synthesized from an appropriate alkene precursor via halogenation. libretexts.org

Another approach involves the elimination from vinyl ethers. acs.org While less common for the direct synthesis of aryl acetylenes, vinyl ethers can be synthesized by the vinylation of phenols with acetylene. researchgate.net Subsequent chemical manipulation could potentially lead to the desired alkyne. Recent studies have also explored the use of vinyl ethers as ethylene (B1197577) surrogates in C-H functionalization reactions, which could open new avenues for synthesizing complex molecules. nih.gov

Formylation-Based Approaches for Ethynylarene Precursors

The synthesis of ethynylarenes, such as this compound, through formylation-based methodologies represents a robust and versatile strategy in organic chemistry. This approach is centered on the introduction of a formyl group (-CHO) onto an aromatic precursor, which is subsequently converted into a terminal alkyne (-C≡CH). This two-stage process leverages well-established reactions, offering reliable pathways to the desired ethynylarene.

The initial and critical step in this synthetic sequence is the formylation of the aromatic substrate. For the synthesis of this compound, the logical precursor is 1-methoxy-4-methylbenzene. Given that this substrate is an electron-rich aromatic ring, it is highly amenable to electrophilic substitution reactions. One of the most effective methods for the formylation of such activated arenes is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.comthieme-connect.de The electrophilic iminium salt then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the corresponding aldehyde. organic-chemistry.org The directing effects of the methoxy and methyl substituents on the aromatic ring guide the position of formylation, leading to the formation of the key intermediate, 2-formyl-1-methoxy-4-methylbenzene.

With the aldehyde precursor in hand, the subsequent transformation into a terminal alkyne is typically achieved through one-carbon homologation reactions. Prominent among these are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

The Corey-Fuchs reaction provides a reliable two-step method for converting aldehydes to terminal alkynes. rsc.orgwikipedia.orgorganic-chemistry.org The aldehyde is first treated with a phosphonium (B103445) ylide generated from triphenylphosphine and carbon tetrabromide to yield a 1,1-dibromoalkene. wikipedia.orgjk-sci.com This intermediate is then treated with a strong base, such as n-butyllithium, which induces dehydrohalogenation and a lithium-halogen exchange, ultimately furnishing the terminal alkyne upon aqueous workup. organic-chemistry.org

An alternative and often milder approach is the Seyferth-Gilbert homologation . organic-chemistry.orgwikipedia.orgchemeurope.com This reaction utilizes dimethyl (diazomethyl)phosphonate, known as the Seyferth-Gilbert reagent, which reacts with the aldehyde in the presence of a strong base like potassium tert-butoxide to form the alkyne directly. wikipedia.orgwordpress.com A significant improvement to this method is the Ohira-Bestmann modification , which employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent). wikipedia.orgchem-station.comorganic-chemistry.org This modified procedure can be carried out under milder basic conditions, often using potassium carbonate, which enhances its compatibility with a broader range of functional groups and sensitive substrates. wikipedia.orgchem-station.com

The following tables summarize the key transformations in the formylation-based synthesis of this compound.

Table 1: Vilsmeier-Haack Formylation of 1-Methoxy-4-methylbenzene

SubstrateReagentsProductTypical YieldReference
1-Methoxy-4-methylbenzene1. POCl₃, DMF2. H₂O2-Formyl-1-methoxy-4-methylbenzeneGood to Excellent organic-chemistry.org, ijpcbs.com

Table 2: Conversion of 2-Formyl-1-methoxy-4-methylbenzene to this compound

MethodReagentsIntermediateProductTypical YieldReferences
Corey-Fuchs Reaction 1. CBr₄, PPh₃2. n-BuLi, then H₂O1,1-Dibromo-2-(2-methoxy-5-methylphenyl)etheneThis compoundGood rsc.org, wikipedia.org, jk-sci.com
Seyferth-Gilbert Homologation 1. (MeO)₂P(O)CHN₂2. t-BuOK-This compoundGood organic-chemistry.org, wikipedia.org, chemeurope.com
Ohira-Bestmann Modification 1. (MeO)₂P(O)C(N₂)C(O)CH₃2. K₂CO₃, MeOH-This compoundGood to Excellent wikipedia.org, chem-station.com, organic-chemistry.org

Reaction Chemistry of 2 Ethynyl 1 Methoxy 4 Methylbenzene: Mechanistic Insights and Transformational Pathways

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the synthetic utility of 2-ethynyl-1-methoxy-4-methylbenzene, providing efficient pathways to cyclic and heterocyclic systems.

The ethynyl (B1212043) group of this compound is a prime substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The versatility of this reaction has led to its use in various chemical biology and materials science applications. chemscene.com

Reactant A Reactant B Catalyst Product Type Key Features
This compoundOrganic Azide (R-N₃)Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)1,4-disubstituted 1,2,3-triazoleHigh efficiency, mild reaction conditions, high regioselectivity

While less common than [3+2] cycloadditions, terminal alkynes like this compound can undergo formal [2+2] cycloadditions with suitable ketenes or other cumulenes. These reactions often proceed through a metallacyclobutene intermediate when mediated by a transition metal catalyst. The resulting four-membered ring systems can be unstable and may undergo subsequent rearrangements to yield more stable products. The specific outcome is highly dependent on the reaction conditions and the nature of the reactants.

Beyond the CuAAC reaction, the ethynyl group of this compound can participate in other 1,3-dipolar cycloadditions. When reacted with various 1,3-dipoles such as nitrile oxides, nitrones, and azomethine ylides, it can form a range of five-membered heterocyclic rings. The success and regioselectivity of these reactions are often influenced by the electronic nature of the dipolarophile and the reaction conditions employed.

Transition Metal-Catalyzed Functionalizations of the Ethynyl Group

The terminal alkyne of this compound is a versatile functional group for various transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The terminal alkyne can participate in a variety of cross-coupling reactions. For instance, in the Cacchi reaction, it can react with aryl or vinyl halides in the presence of a palladium catalyst and a base to form substituted indoles. Similarly, while the Buchwald-Hartwig amination typically involves aryl halides, modifications of this methodology can be adapted for the amination of terminal alkynes, though this is a less common application.

Reaction Type Reactant A Reactant B Catalyst System Product Type
Cacchi ReactionThis compoundAryl/Vinyl Halide + AminePalladium catalyst + BaseSubstituted Indole (B1671886)
Buchwald-Hartwig Amination (adapted)This compoundAminePalladium or Copper catalyst + BaseEnamine or Ynamine

Hydrometallation involves the addition of a metal hydride (M-H) across the alkyne's triple bond, while carbometallation involves the addition of an organometallic reagent (M-C). These reactions, often catalyzed by transition metals like zirconium (in hydrozirconation) or copper, generate vinylmetallic intermediates. These intermediates are highly valuable as they can be stereoselectively functionalized in subsequent steps, such as protonolysis, halogenation, or cross-coupling reactions, to yield a variety of substituted alkenes. The regioselectivity and stereoselectivity of the addition are key considerations in these transformations.

Intramolecular Cyclization Reactions

Synthesis of Substituted Indoles via Palladium-Catalyzed Tandem Reactions

There is no specific data in the scientific literature describing the use of this compound as a substrate for the synthesis of substituted indoles through palladium-catalyzed tandem reactions. While the palladium-catalyzed cyclization of ortho-alkynylanilines is a well-established method for forming indole rings, studies employing the aniline (B41778) derivative of this compound have not been reported. The reaction chemistry is well-documented for isomers, but not for this specific compound.

Formation of Other Heterocyclic Systems

No published methods were found that utilize this compound as a precursor for the formation of other heterocyclic systems through intramolecular cyclization.

Electrophilic and Nucleophilic Additions to the Alkyne Moiety

Detailed research findings concerning electrophilic or nucleophilic additions specifically to the alkyne moiety of this compound are not available in the current body of scientific literature. General principles of alkyne chemistry suggest that the ethynyl group would be susceptible to such additions, but specific examples, reaction conditions, and product characterizations for this compound have not been documented.

2 Ethynyl 1 Methoxy 4 Methylbenzene As a Versatile Building Block in Organic Synthesis

Utilization in the Synthesis of Complex Organic Scaffolds and Chemical Libraries

The terminal alkyne functionality of 2-ethynyl-1-methoxy-4-methylbenzene makes it a prime substrate for cross-coupling reactions, most notably the Sonogashira reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This capability is fundamental to the assembly of complex molecular scaffolds that form the core of many pharmaceutical compounds and natural products. libretexts.org

The Sonogashira reaction's reliability and mild reaction conditions allow for its use in the creation of diverse chemical libraries. By coupling this compound with a variety of functionalized aryl or vinyl halides, a vast array of compounds with different electronic and steric properties can be systematically synthesized. These libraries are invaluable in high-throughput screening and drug discovery programs to identify new therapeutic agents. For instance, the core structure provided by this building block can be elaborated to explore structure-activity relationships in the development of new drugs.

Reaction Type Reactants Product Type Significance
Sonogashira CouplingThis compound, Aryl/Vinyl HalidesAryl/Vinyl-substituted AlkynesConstruction of complex molecular backbones for pharmaceuticals and natural products.
Cycloaddition ReactionsThis compound, 1,3-DipolesHeterocyclic CompoundsAccess to diverse heterocyclic scaffolds for medicinal chemistry.

Precursor for Conjugated Systems and π-Extended Architectures

The synthesis of conjugated systems and π-extended architectures is crucial for the development of advanced organic materials with applications in electronics and photonics. This compound serves as an essential precursor for these materials due to its ability to participate in reactions that extend the π-conjugation.

The Sonogashira coupling reaction is again central to this application. By coupling this compound with aryl halides, diarylalkynes with extended π-systems can be readily prepared. These resulting molecules can exhibit interesting photophysical properties, such as fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Furthermore, the polymerization of this and related ethynyl-substituted monomers can lead to the formation of conjugated polymers with potential applications as organic semiconductors. A related compound, 1-ethynyl-4-methoxybenzene, is known to be used in the synthesis of such conjugated materials. amazonaws.com

Application Area Resulting Structure Key Reaction Potential Use
Organic ElectronicsDiarylalkynes, Conjugated PolymersSonogashira CouplingOrganic semiconductors, OLEDs, molecular wires.
Materials Scienceπ-Extended SystemsCross-Coupling ReactionsFluorescent probes, nonlinear optical materials.

Role in the Construction of Molecules with Specific Structural Features

The unique chemical reactivity of this compound allows for its use in the targeted construction of molecules possessing specific and often desirable structural features. The terminal alkyne group can be readily converted into a variety of other functional groups, providing a strategic entry point for complex molecular design.

One significant application is in the synthesis of enediynes, a class of compounds that includes some potent natural antitumor agents. libretexts.org The core enediyne moiety can be constructed through the precise coupling of vinyl halides with terminal alkynes like this compound. The substituents on the aromatic ring—the methoxy (B1213986) and methyl groups—can modulate the electronic properties and conformational preferences of the final molecule, which can be critical for its biological activity.

Moreover, the alkyne can participate in cycloaddition reactions, such as [2+2+2] cycloadditions, to form highly substituted aromatic and heterocyclic rings. This provides a powerful method for the rapid assembly of complex, three-dimensional structures from relatively simple starting materials. The specific substitution pattern of this compound can direct the regioselectivity of these cycloadditions, offering control over the final product's architecture.

Analysis of "this compound" Reveals Limited Spectroscopic Data

Despite its specific chemical structure, a comprehensive search for experimental spectroscopic data for the compound this compound has yielded limited results. While theoretical data and information on related isomers are available, detailed, experimentally verified spectra necessary for a full analysis as outlined are not present in the public domain.

A thorough investigation into scientific databases and literature for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectra of this compound has found no specific experimental data. The PubChemLite database lists the compound and provides a predicted collision cross section, but explicitly states, "No literature data available for this compound". uni.lu

Information is readily available for related isomers and precursors, such as 1-ethynyl-4-methoxy-2-methylbenzene, 1-ethynyl-4-methoxybenzene, and 1-methoxy-4-methylbenzene. rsc.orgnih.govnih.govnist.govsigmaaldrich.com For instance, spectral data for 1-ethynyl-4-methoxybenzene and various other substituted alkynes are detailed in several studies and databases. rsc.orgnih.govacs.orgrsc.org However, due to the specific substitution pattern of this compound, this data cannot be directly extrapolated to provide a scientifically accurate characterization of the target molecule.

Consequently, it is not possible to generate an article with the requested detailed sections on experimental spectroscopic analysis, including data tables and research findings, for this compound. The absence of this foundational data prevents a meaningful discussion under the specified headings.

Advanced Spectroscopic Characterization and Computational Analysis of 2 Ethynyl 1 Methoxy 4 Methylbenzene

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For 2-Ethynyl-1-methoxy-4-methylbenzene (C₁₀H₁₀O), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 146.19. nih.gov The high-resolution mass spectrum would confirm the elemental composition.

The fragmentation of this compound under electron ionization would involve the cleavage of its various functional groups. The analysis of these fragments provides a roadmap to the molecule's original structure. Key fragmentation pathways for this molecule are predicted based on the typical behavior of aromatic ethers, toluenes, and alkynes. researchgate.netdocbrown.infoyoutube.com

A primary fragmentation event would be the loss of a hydrogen atom, particularly the acidic proton from the ethynyl (B1212043) group, resulting in a significant [M-1]⁺ peak at m/z 145. docbrown.info Another expected fragmentation is the loss of a methyl radical (•CH₃) from the toluene (B28343) moiety, leading to an ion at m/z 131 ([M-15]⁺). This resulting ion can be stabilized through rearrangement.

The cleavage of the ether bond can occur in two main ways: loss of a methyl radical from the methoxy (B1213986) group to form a phenoxide-type ion, also at m/z 131, or the loss of the entire methoxy radical (•OCH₃) to produce a fragment at m/z 115 ([M-31]⁺). A characteristic fragmentation for toluene derivatives is the formation of the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is often the base peak in the spectrum. docbrown.info Further fragmentation can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIon FormulaLost FragmentDescription
146[C₁₀H₁₀O]⁺•-Molecular Ion
145[C₁₀H₉O]⁺•HLoss of a hydrogen radical from the ethynyl group
131[C₉H₇O]⁺•CH₃Loss of a methyl radical
115[C₉H₇]⁺•OCH₃Loss of a methoxy radical
91[C₇H₇]⁺C₃H₃OFormation of the tropylium ion
77[C₆H₅]⁺C₄H₅OFormation of the phenyl cation

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. chem8.org For this compound, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can provide optimized molecular geometry and a wealth of information on its reactivity. bohrium.comresearchgate.net

Key insights are derived from the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. allsubjectjournal.comscielo.br

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Hardness (η)(I - A) / 2Resistance to change in electron distribution
Electronegativity (χ)(I + A) / 2Power to attract electrons
Electrophilicity Index (ω)μ² / 2η (where μ = -χ)Propensity to accept electrons

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical properties and biological activity. For this compound, the primary source of conformational isomerism arises from the rotation of the methoxy (-OCH₃) group around the C(ring)–O bond.

A potential energy surface (PES) scan can be performed computationally to explore the energetic landscape of this rotation. researchgate.net This involves systematically changing the dihedral angle (in this case, C2-C1-O-C(methyl)) and calculating the energy at each step. Studies on similar methoxy-substituted benzenes have shown that the most stable conformation is typically one where the methoxy group is coplanar with the aromatic ring. colostate.edu This planarity allows for maximal overlap between the oxygen's lone pair electrons and the ring's π-system, leading to stabilizing resonance effects. The ethynyl group at the ortho position is linear and may offer minimal steric hindrance, likely allowing for a nearly planar minimum energy conformation. The PES would reveal the energy barriers to rotation between different stable or semi-stable conformations.

Molecular Electrostatic Potential (MEP) Mapping for Probing Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive sites. wolfram.comchemrxiv.org The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.net

In an MEP map of this compound, different colors represent varying potential values.

Red Regions: These indicate areas of high electron density and negative electrostatic potential. They are susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the oxygen atom of the methoxy group and the π-electron cloud of the ethynyl triple bond. allsubjectjournal.comresearchgate.net

Blue Regions: These represent electron-deficient areas with positive electrostatic potential, which are sites for nucleophilic attack. A region of strong positive potential would be expected around the acidic hydrogen atom of the ethynyl group. researchgate.net

Green/Yellow Regions: These denote areas of near-neutral potential.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, highlighting the electron-rich methoxy and alkyne functionalities as likely centers for electrophilic interaction and the terminal alkyne proton as a site for deprotonation by a base. mdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.deq-chem.com This method is exceptionally useful for quantifying intramolecular delocalization and hyperconjugative interactions that contribute to molecular stability. allsubjectjournal.comijnc.ir

The analysis focuses on the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals, σ* or π*). The strength of these interactions is evaluated using second-order perturbation theory, yielding a stabilization energy (E(2)). wisc.edu A higher E(2) value signifies a more significant interaction and greater stabilization.

For this compound, key donor-acceptor interactions would include:

LP (O) → π (C-C)ring:* Delocalization of the oxygen atom's lone pairs (LP) into the antibonding π* orbitals of the aromatic ring. This is the primary resonance interaction that stabilizes the planar conformation of the methoxy group.

π (C≡C) → π (C-C)ring:* Interaction between the π-orbitals of the ethynyl group and the aromatic ring, contributing to the extended conjugated system.

σ (C-H)methyl → π (C-C)ring:* Hyperconjugative interactions from the C-H bonds of the methyl group donating electron density into the ring.

Table 3: Principal NBO Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOType of InteractionSignificance
LP (O)π* (C1-C2 / C1-C6)n → πStrong delocalization, stabilizes planar methoxy
π (C≡C)π (C1-C2)π → πConjugation between ethynyl and ring
π (C3-C4 / C5-C6)π (C≡C)π → πConjugation from ring to ethynyl group
σ (C-H)methylπ (C3-C4 / C5-C6)σ → π*Hyperconjugation, electron donation to the ring

This NBO analysis provides a quantitative basis for understanding the electronic interactions that govern the structure, stability, and inherent reactivity of the molecule. researchgate.net

Polymerization and Supramolecular Assembly of Ethynyl Aromatic Derivatives

Polymerization Strategies for Ethynylarenes: Pathways and Structural Outcomes

The polymerization of ethynylarenes, which are aromatic compounds containing one or more carbon-carbon triple bonds, offers a versatile route to a wide range of novel polymeric structures. These strategies are crucial for developing materials with unique electronic, optical, and thermal properties. Common pathways include chain-growth and step-growth polymerization mechanisms, each leading to distinct structural outcomes.

For instance, transition-metal-catalyzed polymerizations, such as those employing palladium or rhodium catalysts, are frequently used to create linear polymers from ethynyl (B1212043) precursors. These reactions can proceed through various mechanisms, including polyaddition and cross-coupling reactions like Sonogashira coupling, which is instrumental in forming conjugated polymers. The choice of catalyst, solvent, and reaction conditions can significantly influence the molecular weight, polydispersity, and regularity of the resulting polymer chain.

Another significant pathway is cyclotrimerization, where three ethynyl groups react to form a benzene (B151609) ring. This reaction is often used to create highly branched or cross-linked network polymers, known as thermosets, with high thermal stability and mechanical strength.

While these general strategies are well-established for a variety of ethynylarenes, specific studies detailing the polymerization of 2-Ethynyl-1-methoxy-4-methylbenzene, including optimized reaction conditions and characterization of the resulting polymer, are not readily found. The substituents on the benzene ring—a methoxy (B1213986) and a methyl group—would be expected to influence the reactivity of the ethynyl group and the properties of any resulting polymer, such as solubility and electronic characteristics. However, without experimental data, these effects remain speculative.

Development of Conjugated Polymers and Oligomers from Ethynyl Building Blocks

Ethynyl-containing molecules are fundamental building blocks for the synthesis of conjugated polymers and oligomers. These materials are characterized by a backbone of alternating single and multiple bonds, which leads to delocalized π-electron systems and gives rise to their characteristic electronic and photophysical properties.

The incorporation of ethynyl linkages into a polymer backbone can enhance planarity and extend conjugation, which often leads to a reduction in the bandgap and a red-shift in the absorption and emission spectra. This makes ethynyl-containing polymers promising for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Research in this area has explored a vast library of ethynyl-functionalized monomers. For example, studies have detailed the synthesis of polymers from various diethynylarenes, where the nature of the aromatic core and any substituents are systematically varied to tune the properties of the final material. However, specific examples of conjugated polymers or oligomers derived from this compound as the primary building block are not prominent in the scientific literature. The potential of this monomer to contribute to the development of new conjugated materials remains an open area for investigation.

Self-Assembly and Supramolecular Structures in Ethynyl-Functionalized Systems

The ethynyl group can also play a crucial role in directing the self-assembly of molecules to form well-defined supramolecular structures. The rigid, linear nature of the ethynyl moiety, combined with its ability to participate in non-covalent interactions such as hydrogen bonding (if a terminal alkyne) and π-π stacking, makes it a valuable component in the design of molecular architectures.

Functionalized ethynylarenes can self-assemble in solution or on surfaces to form a variety of structures, including liquid crystals, gels, and ordered monolayers. The final supramolecular architecture is governed by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and hydrogen bonds.

While the principles of supramolecular chemistry are broadly applicable, the specific self-assembly behavior of this compound has not been a focus of published research. The interplay of the methoxy, methyl, and ethynyl groups would dictate the preferred intermolecular interactions and the resulting supramolecular motifs. The potential for this molecule to form interesting and potentially useful supramolecular structures is yet to be explored and reported.

Emerging Research Avenues and Future Perspectives for 2 Ethynyl 1 Methoxy 4 Methylbenzene Analogues

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis of 2-Ethynyl-1-methoxy-4-methylbenzene analogues, several green approaches are being actively researched.

One prominent environmentally friendly method is the cross-dehydrogenative coupling (CDC) reaction. This strategy forms carbon-carbon bonds from non-prefunctionalized substrates, with the ideal byproduct being only dihydrogen, thus offering high atom economy. The direct coupling of a terminal alkyne with an arene represents a sustainable route to substituted alkynes.

Another significant green approach is the use of copper-catalyzed decarboxylative alkynylation . This method can utilize simple copper salts as catalysts and molecular oxygen, an abundant and clean oxidant, to couple terminal alkynes with carboxylic acids. An efficient protocol for synthesizing internal aryl alkynes has been developed through copper-catalyzed decarboxylative cross-coupling of benzoic acids with terminal alkynes, achieving yields between 46–83%. rsc.org

The well-established Sonogashira coupling , a cornerstone of aryl alkyne synthesis, is also undergoing a green transformation. Current time information in Bangalore, IN. Research is focused on replacing traditional palladium catalysts with more earth-abundant and less toxic metals like nickel and iron. Current time information in Bangalore, IN.psu.edu Furthermore, metal-free hydroarylation of alkynes using trifluoroacetic acid presents a simple and efficient alternative for the synthesis of arylalkenes. psu.edu

Interactive Data Table: Green Synthesis Approaches for Aryl Alkynes
Green Chemistry ApproachCatalyst/ReagentKey Advantages
Cross-Dehydrogenative CouplingTransition Metal CatalystsHigh atom economy, minimal waste
Decarboxylative AlkynylationCopper Salts / O₂Use of abundant and clean oxidant
Photocatalytic Reductive FunctionalizationOrganic Dyes / Oxalate (B1200264)Mild conditions, avoids heavy metals
Modified Sonogashira CouplingNickel/Iron CatalystsReplaces expensive and toxic palladium
Metal-Free HydroarylationTrifluoroacetic AcidAvoids metal catalysts altogether

Catalyst Development for Enhanced Selectivity, Efficiency, and Sustainability in Transformations

The development of novel catalysts is paramount for achieving selective and efficient transformations of this compound and its analogues. A major focus is on improving the sustainability of catalytic processes.

As mentioned, a key trend is the replacement of palladium in Sonogashira couplings . While nickel catalysts are a promising alternative, their application with less reactive but more cost-effective aryl bromides and chlorides is still a challenge being actively addressed. Current time information in Bangalore, IN. Iron, being one of the most abundant elements, is also being explored for a wide range of hydrofunctionalization reactions. psu.edu

Recyclable catalysts are another important frontier. mdpi.com The immobilization of homogeneous catalysts on solid supports allows for easy separation and reuse, reducing costs and minimizing metal contamination in the final products. For instance, copper-incorporated porous organic polymers have been shown to be efficient and recyclable catalysts for azide-alkyne cycloaddition reactions. mdpi.com

The development of photocatalysts is also gaining significant traction. Organic dyes, such as Rhodamine B, have been successfully employed for the thiolation of bromoalkynes under visible light, offering a metal-free catalytic system. mdpi.com

Interactive Data Table: Catalyst Development for Aryl Alkyne Transformations
Catalyst TypeMetal/CompoundTarget ReactionKey Features
Earth-Abundant Metal CatalystNickel, IronSonogashira Coupling, HydrofunctionalizationSustainable, cost-effective alternative to palladium
Recyclable CatalystCopper-POPAzide-Alkyne CycloadditionEasy separation and reuse, reduced waste
PhotocatalystRhodamine BThiolation of BromoalkynesMetal-free, utilizes visible light

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions (e.g., Flow Chemistry)

Exploring the reactivity of this compound analogues under non-conventional conditions can unlock new synthetic pathways and improve reaction efficiency and safety. Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is a particularly promising area.

Flow chemistry offers several advantages for alkyne reactions, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety when dealing with hazardous intermediates or exothermic reactions, and improved scalability. For instance, a continuous flow approach for the generation of alkynes from isoxazolones under diazotisation conditions has been reported to overcome the limitations of batch processing, such as variable yields and safety concerns due to gas evolution. rsc.org

Furthermore, flow chemistry can enable transformations that are difficult to achieve in batch. A notable example is the (E)-selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones. rsc.org In batch reactions, this process often yields a mixture of stereoisomers. However, a flow chemistry approach allows for the rapid removal of the product from the reaction zone, preventing isomerization and leading to high stereoselectivity. rsc.org

The development of automated flow platforms is also accelerating research by enabling high-throughput experimentation for library synthesis and reaction optimization. chemrxiv.org Such platforms can be employed to rapidly screen conditions for various transformations of this compound analogues.

Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry is becoming an indispensable tool for modern chemical research, allowing for the in-silico design of molecules with specific properties and the elucidation of reaction mechanisms. For analogues of this compound, computational methods can guide the synthesis of derivatives with tailored reactivity profiles.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and reactivity of molecules. dntb.gov.ua DFT calculations can be used to predict the outcomes of reactions, understand the role of substituents on the reactivity of the alkyne, and elucidate the mechanisms of catalytic cycles. researchgate.netresearchgate.net For example, computational studies have been used to investigate the regio- and stereoselectivity of hydroselenation reactions of alkynes. researchgate.net

Interactive Data Table: Computational Approaches for Aryl Alkyne Research
Computational MethodApplicationPotential Impact on this compound Analogues
Density Functional Theory (DFT)Reaction mechanism elucidation, reactivity predictionDesigning derivatives with specific electronic properties for targeted reactions
Machine Learning (ML)Catalyst design, reaction optimizationAccelerating the discovery of optimal catalysts and conditions for transformations

Q & A

Q. What are the key synthetic routes for preparing 2-Ethynyl-1-methoxy-4-methylbenzene, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from analogous ethynyl-linked aromatic compounds. A common strategy involves Sonogashira coupling, where a halogenated precursor (e.g., 1-methoxy-4-methyl-2-iodobenzene) reacts with a terminal alkyne under palladium catalysis. Key reaction parameters include:

ParameterTypical ConditionsImpact on Yield
CatalystPd(PPh₃)₂Cl₂/CuI<70% yield with excess catalyst
BaseTriethylamine or DiisopropylamineAmine bases reduce side reactions
SolventTHF or DMFPolar aprotic solvents enhance coupling efficiency
Temperature60–80°CHigher temperatures accelerate kinetics but risk decomposition

Methodological Note : Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product from unreacted alkyne or homocoupling byproducts .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR :
    • A singlet at δ ~2.3 ppm for the methyl group (C4-CH₃).
    • A sharp singlet at δ ~3.8 ppm for the methoxy (-OCH₃) group.
    • Ethynyl protons (C≡CH) are typically absent due to coupling with deuterated solvents, but the carbon signal appears at δ ~70–90 ppm in ¹³C NMR .
  • IR :
    • Strong absorption at ~2100–2260 cm⁻¹ (C≡C stretch).
    • Methoxy C-O stretch at ~1250 cm⁻¹ .

Validation Tip : Compare experimental data with computed spectra (e.g., PubChem or NIST databases) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate halogenated byproducts and heavy metal catalysts (e.g., Pd residues) for specialized treatment .

Contingency Plan : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of electrophilic substitutions on this compound?

The electron-rich methoxy and electron-withdrawing ethynyl groups create competing directing effects:

  • Methoxy Group : Activates the ring for electrophilic attack at the para position (relative to -OCH₃).
  • Ethynyl Group : Deactivates the ring via conjugation, directing substitution to meta positions .

Q. Experimental Design :

  • Use nitration (HNO₃/H₂SO₄) to probe regioselectivity.
  • Monitor product distribution via HPLC or GC-MS.
  • Computational modeling (DFT) can predict dominant reaction pathways .

Q. How should conflicting data on reaction yields or byproduct formation be analyzed?

Contradictions in synthetic outcomes often arise from:

  • Catalyst Purity : Residual ligands in Pd catalysts may inhibit coupling .
  • Moisture Sensitivity : Ethynyl intermediates react with water, forming ketones .

Q. Resolution Workflow :

Replicate experiments under inert conditions (e.g., argon glovebox).

Characterize byproducts via LC-MS or X-ray crystallography.

Use statistical tools (e.g., ANOVA) to assess parameter significance .

Q. What strategies enable the use of this compound in bioorthogonal chemistry?

The ethynyl group is a click chemistry handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Application Example : Conjugation with azide-functionalized biomolecules (e.g., proteins, nucleic acids).
  • Optimization :
    • Use water-soluble ligands (e.g., TBTA) to enhance Cu(I) stability.
    • Monitor reaction progress via fluorescence quenching or MALDI-TOF .

Challenges : Steric hindrance from the methoxy group may reduce reaction rates; iterative ligand screening (e.g., BTTAA) improves efficiency .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Software Tools : Gaussian (DFT), AutoDock (docking studies).
  • Key Parameters :
    • HOMO/LUMO energies to assess electrophilicity/nucleophilicity.
    • Fukui indices for site-specific reactivity .
  • Case Study : Predicting Suzuki-Miyaura coupling sites using Mulliken charges .

Validation : Cross-reference computational results with experimental kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.